5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
CAS No.: 15102-28-0
Cat. No.: VC20962377
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15102-28-0 |
---|---|
Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
IUPAC Name | 5-(1,3-dioxoisoindol-2-yl)pentanenitrile |
Standard InChI | InChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2 |
Standard InChI Key | FDCZUDLRWMQRDZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N |
Introduction
5-(1,3-Dioxoisoindol-2-yl)pentanenitrile is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is characterized by its unique structure, which includes a pentanenitrile chain and an isoindole ring system. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
Synthesis and Chemical Reactions
While specific synthesis methods for 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile are not detailed in the available literature, compounds with similar structures often involve reactions that form the isoindole ring system and subsequent attachment of the nitrile-containing side chain. Radical cyanation reactions, as mentioned in related contexts, could be relevant for introducing the nitrile group .
Biological and Pharmaceutical Applications
Although specific biological activities of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile are not well-documented, isoindoline-1,3-dione derivatives in general have shown potential in various medicinal applications. For example, some isoindoline derivatives exhibit antimitotic activity against human tumor cells and have been explored for their cyclooxygenase inhibitory activity .
Research Findings and Future Directions
Given the limited specific research on 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile, future studies could focus on exploring its potential biological activities, such as anticancer or anti-inflammatory effects. Additionally, its chemical properties make it a candidate for further modification to enhance its pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume